3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-1,2-benzothiazole 1,1-dioxide
Description
5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is a complex organic compound known for its unique chemical structure and properties
Properties
Molecular Formula |
C12H8N4O5S |
|---|---|
Molecular Weight |
320.28 g/mol |
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C12H8N4O5S/c17-16(18)11-6-5-8(21-11)7-13-14-12-9-3-1-2-4-10(9)22(19,20)15-12/h1-7H,(H,14,15)/b13-7+ |
InChI Key |
OPPZELVZNWYSLG-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE typically involves the reaction of 5-nitro-2-furaldehyde with 2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furaldehyde diacetate: A related compound with similar chemical structure and properties.
5-Nitro-2-thiophenecarboxaldehyde: Another compound with a nitro group and similar reactivity.
2-Nitrobenzaldehyde: A compound with a nitro group and aldehyde functionality, used in similar applications.
Uniqueness
5-NITRO-2-FURALDEHYDE 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
